molecular formula C14H14O B025834 2,6-Dimethylbiphenyl-4-ol CAS No. 100444-43-7

2,6-Dimethylbiphenyl-4-ol

Cat. No.: B025834
CAS No.: 100444-43-7
M. Wt: 198.26 g/mol
InChI Key: DYOXPYDCDWDMRR-UHFFFAOYSA-N
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Description

2,6-Dimethylbiphenyl-4-ol is an organic compound with the molecular formula C14H14O It is a derivative of biphenyl, featuring two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylbiphenyl-4-ol can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions often involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylbiphenyl-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dimethylbiphenyl-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylbiphenyl-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

Uniqueness: 2,6-Dimethylbiphenyl-4-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3,5-dimethyl-4-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-8-13(15)9-11(2)14(10)12-6-4-3-5-7-12/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOXPYDCDWDMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618593
Record name 2,6-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100444-43-7
Record name 2,6-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-dimethyl-4-methoxybiphenyl (3.0 g), acetic acid (30 ml) and 48% aqueous hydrobromic acid (30 ml) were heated at reflux temperature for 4 hours. The mixture was then cooled, poured into water and extracted with ether. After extracting the organic solution with aqueous sodium hydroxide, the aqueous extract was acidified with aqueous hydrochloric acid and further extracted with ether. The resulting extract was dried and evaporated and the residue was recrystallized from acetone/hexane to afford 2,6-dimethyl-4-hydroxybiphenyl, mp 128°-130° C.
Name
2,6-dimethyl-4-methoxybiphenyl
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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